molecular formula C30H31N5O2 B11430911 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11430911
M. Wt: 493.6 g/mol
InChI Key: XQRQNGHGUASPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by multiple substitutions that modulate its physicochemical and biological properties. The core structure consists of a purine-2,6-dione scaffold with:

  • 1- and 3-position methyl groups enhancing metabolic stability by reducing susceptibility to oxidation.
  • An 8-[(dibenzylamino)methyl] substituent, introducing a bulky, electron-rich moiety that may influence binding affinity and selectivity toward biological targets.

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C30H31N5O2/c1-22-14-16-25(17-15-22)20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)21-34(18-23-10-6-4-7-11-23)19-24-12-8-5-9-13-24/h4-17H,18-21H2,1-3H3

InChI Key

XQRQNGHGUASPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Purine Functionalization

The synthesis begins with 1,3-dimethylxanthine (theophylline derivative) as the starting material. Methylation at N1 and N3 is achieved using iodomethane in the presence of a base like potassium carbonate, yielding 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Substitution at Position 7

Introducing the 4-methylbenzyl group at N7 requires alkylation under nucleophilic conditions. Theophylline derivatives react with 4-methylbenzyl bromide in dimethylformamide (DMF) at 80°C, catalyzed by sodium hydride (NaH), to afford 7-(4-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Amination at Position 8

The critical 8-[(dibenzylamino)methyl] group is introduced via a Mannich-type reaction. The purine intermediate reacts with dibenzylamine and formaldehyde in acetic acid at 60°C, facilitating electrophilic substitution at C8. This step achieves regioselectivity due to the electron-deficient nature of the purine C8 position.

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1N1/N3 MethylationIodomethane, K₂CO₃, DMF, 25°C, 12h85
2N7 Alkylation4-Methylbenzyl bromide, NaH, DMF, 80°C, 6h78
3C8 AminomethylationDibenzylamine, formaldehyde, AcOH, 60°C, 8h65

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel (ethyl acetate/hexane, 1:2). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, dibenzyl), 4.45 (s, 4H, NCH₂Ph), 3.95 (s, 3H, N1-CH₃), 3.50 (s, 3H, N3-CH₃), 2.35 (s, 3H, Ar-CH₃).

  • HRMS : m/z 518.2542 [M+H]⁺ (calc. 518.2548 for C₃₀H₃₂N₅O₂).

Optimization Strategies

Regioselectivity Enhancements

Competing reactions at N9 are suppressed by pre-coordinating the purine with BF₃·OEt₂, directing electrophiles to C8.

Solvent and Catalyst Screening

Replacing DMF with 1,4-dioxane in the alkylation step improves yields by 12%, while using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst reduces reaction time.

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for the Mannich reaction, achieving 90% conversion with a residence time of 30 minutes. Environmental factors are mitigated via solvent recovery systems.

Challenges and Limitations

  • Byproduct Formation : Competing C2 amination occurs if formaldehyde is in excess, necessitating strict stoichiometric control.

  • Purification Complexity : Dibenzylamine byproducts require repetitive column chromatography, increasing production costs .

Chemical Reactions Analysis

Types of Reactions

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel derivatives that may exhibit enhanced properties or functionalities.

Biological Applications

The biological activity of this compound is of particular interest due to its potential interactions with cellular targets:

  • Adenosine Receptor Modulation : The purine structure suggests that it may interact with adenosine receptors (A1 and A2A), which play critical roles in neurotransmission and inflammation processes. This interaction could lead to therapeutic applications in neurodegenerative diseases and inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival.
  • Antioxidant Activity : The presence of specific functional groups may enhance its antioxidant properties, contributing to reduced oxidative damage within cells.

Medicinal Chemistry

Research into the medicinal applications of this compound highlights its potential as a drug candidate for various diseases:

  • Anti-inflammatory Agents : Studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for developing new therapeutic agents for inflammatory diseases .
  • Pharmacological Investigations : Ongoing research aims to elucidate the pharmacokinetic and pharmacodynamic profiles of this compound, assessing its efficacy and safety in clinical settings.

Case Studies

Several studies have explored the efficacy of purine derivatives similar to this compound:

  • Anti-inflammatory Activity : A study published in Der Pharma Chemica synthesized a series of purinedione derivatives demonstrating significant anti-inflammatory activity in vitro. The findings suggest that modifications to the purine structure can enhance therapeutic effects .
  • Neuroprotective Studies : Research investigating the neuroprotective effects of purine derivatives has shown promising results in models of oxidative stress. These studies indicate that such compounds could mitigate neuronal damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several purine-2,6-dione derivatives, differing primarily in substituents at the 7- and 8-positions. These modifications significantly alter molecular properties and biological activities.

Structural and Physicochemical Comparisons

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylbenzyl Dibenzylaminomethyl C₂₉H₃₀N₆O₂ 518.59* High lipophilicity, bulky 8-substituent
7-(4-Chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-... () 4-Chlorobenzyl Dibenzylaminomethyl C₂₉H₂₉ClN₆O₂ 553.04 Enhanced electron-withdrawing effect at 7-position
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazinyl)methyl]-... () Benzyl 4-Methylpiperazinylmethyl C₂₄H₂₉N₇O₂ 447.53 Improved solubility due to piperazinyl group
8-(2-Aminoethylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-... () 4-Chlorobenzyl 2-Aminoethylamino C₁₆H₁₉ClN₆O₂ 362.81 Polar 8-substituent enhances hydrogen bonding
7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-... () 4-Methylbenzyl 4-Phenylpiperazinyl C₂₅H₂₈N₆O₂ 444.53 Extended aromatic system for receptor binding

*Calculated based on structural similarity to .

Structure-Activity Relationship (SAR) Insights

  • 7-Position Substituents : Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) increase metabolic stability but may reduce membrane permeability compared to 4-methylbenzyl .
  • 8-Position Flexibility: Piperazinyl or aminoethyl groups () enhance solubility and target engagement, whereas dibenzylaminomethyl (target compound) favors lipophilicity and CNS penetration .
  • Antiarrhythmic vs. Hypotensive Effects: Smaller 8-substituents correlate with alpha₁-adrenoreceptor affinity (hypotension), while bulkier groups may shift activity toward antiarrhythmic pathways .

Biological Activity

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 672344-05-7
Molecular Formula C30H39N5O2
Molecular Weight 501.675 g/mol
IUPAC Name 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
InChI Key DQQGGCJXUQNJFK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps starting from purine derivatives. The general synthetic route includes:

  • Alkylation : A purine derivative is alkylated using dibenzylamine under basic conditions.
  • Reagents : Sodium hydride or potassium carbonate is often used as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction Conditions : The reaction mixture is heated to facilitate product formation.

This method can be scaled for industrial production using continuous flow reactors for improved efficiency and yield .

The biological activity of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signaling pathways.

These interactions can lead to various biological effects such as the inhibition of cell proliferation and modulation of neurotransmitter release .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that compounds similar to this purine derivative exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives could inhibit the growth of breast cancer cells by inducing apoptosis .
  • Neurological Disorders : Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells .
  • Anti-inflammatory Properties : Some studies have reported that this class of compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, indicating potential use in treating chronic inflammatory diseases .

Biological Assays

The biological activity has been evaluated through various bioassays:

Assay TypeResult
Cytotoxicity Assay IC50 values indicating effectiveness against cancer cells
Enzyme Inhibition Assay Significant inhibition observed in selected enzymes
Neuroprotective Assay Reduced neuronal death in oxidative stress models

These assays provide quantitative data supporting the compound's biological efficacy .

Q & A

Q. Advanced Research Focus

  • LC-MS/MS : Detect trace byproducts (e.g., N-dealkylated derivatives) with high sensitivity .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹³C-methyl groups) to trace reaction pathways and identify intermediates .
  • Process optimization : Reduce alkylation byproducts by lowering reaction stoichiometry (e.g., limiting methyl iodide equivalents) .

What computational tools are effective for predicting drug-likeness and ADMET properties?

Q. Advanced Research Focus

  • ChemAxon software : Calculate logP, polar surface area, and solubility to assess bioavailability .
  • SwissADME : Predict cytochrome P450 interactions and blood-brain barrier permeability .
  • Validation : Correlate predictions with experimental Caco-2 permeability assays or microsomal stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.